色满

概述

描述

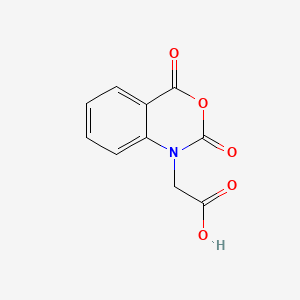

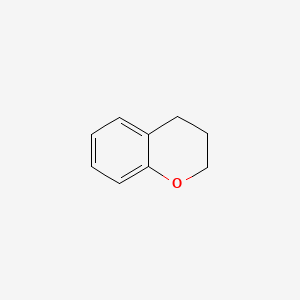

Chromane, also known as benzodihydropyran, is a heterocyclic chemical compound with the chemical formula C9H10O . It is a structural feature of more complex compounds including E vitamins (tocopherols and tocotrienols), Dianin’s compound, and the pharmaceutical drugs troglitazone, ormeloxifene, and nebivolol .

Synthesis Analysis

A highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .

Molecular Structure Analysis

Chromane is a heterocyclic chemical compound with the chemical formula C9H10O . It has an average mass of 134.175 Da and a monoisotopic mass of 134.073166 Da .

Chemical Reactions Analysis

Chromane synthesis involves various reactions such as Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization . A bifunctional aminoboronic acid facilitates intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids .

Physical And Chemical Properties Analysis

Chromane is a heterocyclic compound with the chemical formula C9H10O . It has an average mass of 134.175 Da and a monoisotopic mass of 134.073166 Da .

科学研究应用

Medicinal Chemistry

Chromanone or Chroman-4-one is a significant heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . It exhibits significant variations in biological activities .

Anticancer Activity

Natural and synthetic chromanone analogs show various biological activities such as anticancer . They have been found to inhibit tumor growth and proliferation .

Antidiabetic Activity

Chromanone derivatives have been found to exhibit antidiabetic activity . They can potentially be used in the treatment and management of diabetes .

Antioxidant Activity

Chromanone compounds have been found to possess antioxidant properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Antimicrobial and Antifungal Activity

Chromanone compounds have been found to exhibit antimicrobial and antifungal activities . They can potentially be used in the treatment of various bacterial and fungal infections .

Antiviral Activity

Chromanone compounds have been found to exhibit antiviral activity . They can potentially be used in the treatment of various viral infections .

Diagnostic Imaging Agent

Chroman-4-one derivatives may be helpful diagnostic imaging agents for early finding of Aβ plaques in AD brain . Hence, further research and development of novel chromanone derivatives for their diagnostic potential creates a great opportunity .

Synthesis of Spirobenzofuranone Scaffolds

Chroman compounds have been used in the diastereoselective synthesis of chroman bearing spirobenzofuranone scaffolds . This reaction provided an efficient method for constructing desired spirocyclic compounds combining both well-known heterocyclic pharmacophores chroman and benzofuran-2-one .

作用机制

Target of Action

Chroman, also known as Chromane, is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . It has been found to target several biological entities, including tumor necrosis factor-α (TNF-α), which plays a significant role in the pathological mechanism of various inflammation-related diseases . Another target of Chroman derivatives is Pteridine Reductase 1 (PTR1), an enzyme involved in parasitic infections .

Mode of Action

Chroman interacts with its targets in a variety of ways. For instance, it inhibits the TNF-α-induced expression of ICAM-1 on endothelial cells . In the case of PTR1, Chroman derivatives bind to the enzyme, inhibiting its function and showing anti-parasitic activity . The specific interactions between Chroman and its targets can vary depending on the structure of the Chroman derivative and the nature of the target.

Biochemical Pathways

Chroman affects several biochemical pathways due to its diverse biological activities. It has been associated with anti-inflammatory, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, and antitubercular activity . The exact pathways affected can depend on the specific targets of the Chroman derivative and the biological context in which it is acting.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Chroman are crucial for its bioavailability and therapeutic effectiveness

Result of Action

The molecular and cellular effects of Chroman’s action are diverse due to its wide range of biological activities. For instance, it has been found to inhibit the expression of ICAM-1 on endothelial cells, which can reduce inflammation . Additionally, its anti-parasitic activity results from the inhibition of PTR1 . These effects can vary depending on the specific Chroman derivative and the biological context.

未来方向

Due to the significant variations in biological activities exhibited by Chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

属性

IUPAC Name |

3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWXIQHBIQLMPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197758 | |

| Record name | 2H-1-Benzopyran, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromane | |

CAS RN |

493-08-3 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chroman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ8R7LY9PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of chromane?

A1: The molecular formula of chromane is C9H10O, and its molecular weight is 134.17 g/mol.

Q2: What synthetic methods are commonly employed to construct chromane derivatives?

A2: Numerous synthetic strategies have been developed for chromane derivatives, including:

- Inverse-electron-demand [4+2] cycloaddition: This method utilizes electron-deficient ortho-quinone methides (o-QMs) and electron-rich dienophiles, such as vinyl ethers [, ]. Notably, this strategy has been successfully employed for the synthesis of 3-alkylchromanes with high stereo- and regioselectivities [].

- Palladium-catalyzed intramolecular allylation: This approach involves the use of indium and indium(III) chloride in conjunction with a palladium catalyst to facilitate the intramolecular allylation of aldehydes with allylic acetates or chlorides, leading to the formation of chromane rings [].

- Indium-mediated intramolecular allylation/allenylation: This strategy exploits the reactivity of organoindium species generated in situ from indium metal to promote intramolecular allylation or allenylation reactions, providing efficient access to chromane derivatives [, ].

- Diels-Alder reaction: This classic cycloaddition reaction can be employed to construct the chromane core, followed by further transformations such as retro-Diels-Alder reaction and oxidative aromatization for the preparation of highly substituted chromanes [].

Q3: What spectroscopic techniques are commonly used to characterize chromane derivatives?

A3: Common spectroscopic techniques employed for the characterization of chromane derivatives include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR spectroscopy, including both 1H and 13C NMR, provides detailed information about the structure, stereochemistry, and conformation of chromane derivatives [, , , ].

- Circular Dichroism (CD) spectroscopy: CD spectroscopy is a valuable tool for investigating the chiroptical properties of chiral chromane derivatives and can be used to determine their absolute configuration [, , , , ].

- Infrared (IR) spectroscopy: IR spectroscopy provides information about the functional groups present in chromane derivatives, such as hydroxyl, carbonyl, and ether groups [].

- Mass spectrometry (MS): MS techniques are used to determine the molecular weight and fragmentation patterns of chromane derivatives, aiding in structural elucidation [, , ].

- X-ray diffraction: This technique allows for the determination of the three-dimensional structure of chromane derivatives in the solid state, providing valuable insights into their conformational preferences and intermolecular interactions [, , , ].

Q4: What are the notable biological activities exhibited by chromane derivatives?

A4: Chromane derivatives display a wide range of biological activities, including:

- Antioxidant and anti-inflammatory: Studies have demonstrated that specific chromane and thiochromane derivatives exhibit potent antioxidant and anti-inflammatory effects by inhibiting reactive oxygen species (ROS) production and the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in macrophages [].

- Antiviral: Certain functionalized chromanols have demonstrated antiviral activity, particularly against poliovirus and herpes simplex virus 1 (HSV-1). The presence of polar groups, such as hydroxyl or aldehyde substituents, has been linked to enhanced activity against these viruses [].

- Antitumor: Chromane-containing natural products like berkelic acid and calanolide A have shown promising antitumor and anti-HIV activities, respectively []. Synthetic chromane derivatives have also exhibited cytotoxic activity against various cancer cell lines, including those with multidrug resistance [].

- Potassium channel blockers: Some chromanol compounds, like trans-6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethyl- chromane (293B), act as potent blockers of KvLQT1 potassium channels, which play a crucial role in cardiac repolarization [].

Q5: How do the stereochemical features of chromanes influence their biological activity?

A5: The stereochemistry of chiral chromane derivatives plays a crucial role in their biological activity. For instance, in the benzylic hydroxylation of chromane by toluene dioxygenase (TDO) and naphthalene dioxygenase (NDO), stereoselective abstraction of a specific hydrogen atom at the C-4 position occurs, leading to the formation of enantiomerically enriched chroman-4-ols with distinct biological profiles [].

Q6: Are there specific structural modifications of chromanes that are known to enhance or modulate their biological activities?

A6: Yes, the biological activities of chromanes can be significantly influenced by structural modifications:

- Substituents on the chromane ring: The presence and nature of substituents on the chromane ring, particularly at positions 2, 3, and 4, can significantly affect the potency, selectivity, and mechanism of action of these compounds [, , , , ].

- Stereochemistry at C2: The absolute configuration at the C2 position of chiral 2-substituted chromanes has been correlated with their specific optical rotations (SORs), which can influence their interactions with biological targets [].

Q7: What are the future directions for research on chromane derivatives?

A7: Future research directions in the field of chromane chemistry include:

- Exploration of novel synthetic methodologies: The development of new and efficient synthetic methods for accessing diverse and complex chromane derivatives, particularly enantioselective approaches, remains an active area of research [, , ].

- In-depth structure-activity relationship (SAR) studies: Continued investigation into the relationship between the structure of chromane derivatives and their biological activities is essential for optimizing their therapeutic potential [, , , , , ].

- Development of targeted drug delivery systems: Strategies to improve the delivery of chromane-based therapeutics to specific tissues or cells could enhance their efficacy and reduce potential side effects [].

- Investigation of their environmental impact: Assessing the environmental fate and potential ecotoxicological effects of chromane derivatives is crucial for ensuring their responsible use and disposal [].

Q8: What are the potential applications of chromane derivatives in various fields?

A8: The diverse biological activities of chromane derivatives make them promising candidates for applications in various fields, including:

- Medicinal chemistry: Development of novel therapeutic agents for treating a wide range of diseases, such as cancer, inflammation, infectious diseases, and cardiovascular disorders [, , , , , ].

- Agrochemicals: Exploration of their potential as pesticides, herbicides, or fungicides based on their biological activities [].

- Materials science: Utilization of their unique structural features and properties in the development of advanced materials with tailored properties [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Hydroxy{[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]-1-[(palmitoyloxy)methyl]ethyl heptadecanoate](/img/structure/B1220321.png)

![N-[2-(1-cyclohexenyl)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B1220332.png)